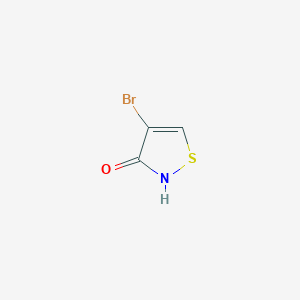

4-Bromoisothiazole-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2-thiazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNOS/c4-2-1-7-5-3(2)6/h1H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQCUUWILYMEDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25629-52-1 | |

| Record name | 4-bromo-1,2-thiazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Bromoisothiazole 3 2h One

Role of Bromine as a Leaving Group and Chemical Handle

The bromine atom at the 4-position of the isothiazole-3(2H)-one ring is a pivotal functional group that dictates the compound's synthetic utility. Bromine is an effective leaving group in nucleophilic substitution and a key "handle" for transition metal-catalyzed cross-coupling reactions. The high reactivity of organobromides makes them ideal precursors for conversion into a wide variety of other functional groups. nih.gov

Several factors contribute to the bromine atom's efficacy as a leaving group:

Bond Polarity and Length: The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. ksu.edu.sa Additionally, the relatively long C-Br bond, compared to C-Cl or C-F bonds, facilitates cleavage. nih.gov

Stability of the Bromide Anion: The bromide ion (Br⁻) is a stable species, making it a good leaving group.

Electronic Activation: The electron-withdrawing nature of the adjacent carbonyl group and the isothiazole (B42339) ring itself enhances the electrophilicity of the C4 carbon, further activating the C-Br bond towards both substitution and the oxidative addition step in catalytic cycles. The incorporation of bromine atoms can increase the reactivity of heterocyclic compounds in aromatic nucleophilic substitution reactions. nih.gov

This combination of properties makes 4-bromoisothiazole-3(2H)-one a valuable building block, allowing for the strategic introduction of diverse substituents at the C4 position to generate novel derivatives.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. mdpi.com For this compound, these reactions provide a direct route to introduce aryl, heteroaryl, alkyl, and other moieties, significantly expanding the accessible chemical space.

Palladium-catalyzed reactions are preeminent in cross-coupling chemistry due to their high efficiency, functional group tolerance, and predictable reactivity. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.govmdpi.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

Transmetalation: The organic group from an organometallic reagent (e.g., organoboron or organotin) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron compound (typically a boronic acid or ester), is one of the most widely used C-C bond-forming reactions. mdpi.com Its advantages include the commercial availability, stability, and low toxicity of the boron reagents and its compatibility with a wide range of functional groups. mdpi.com The reaction is typically performed in the presence of a palladium catalyst and a base.

Microwave-assisted Suzuki-Miyaura reactions have proven effective for coupling bromo-heterocycles, often leading to high yields in short reaction times. nih.govrsc.org A variety of palladium catalysts, such as Pd(PPh₃)₄ or pre-catalysts like XPhosPdG2, can be employed. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Expected Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 4-Phenylisothiazole-3(2H)-one | Good to Excellent |

| Thiophene-2-boronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 4-(Thiophen-2-yl)isothiazole-3(2H)-one | Good to Excellent nih.gov |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 4-(4-Methoxyphenyl)isothiazole-3(2H)-one | Good |

| Pyridine-3-boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | AcOK | 1,4-Dioxane | 4-(Pyridin-3-yl)isothiazole-3(2H)-one | Good |

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.org A major advantage of the Stille reaction is the stability and tolerance of organostannanes to a vast array of functional groups; they are generally insensitive to moisture or air. nrochemistry.comorganic-chemistry.orgthermofisher.com This allows for mild reaction conditions that are compatible with complex molecular architectures. thermofisher.com However, the toxicity of the tin reagents and the difficulty in removing tin byproducts are significant drawbacks. wikipedia.orgorganic-chemistry.org

The mechanism follows the general palladium-catalyzed cycle. Additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) are often used to facilitate the transmetalation step and increase reaction rates. nrochemistry.comharvard.edu

Table 2: Representative Stille Coupling Reactions of this compound

| Organostannane | Catalyst | Additive | Solvent | Expected Product | Yield (%) |

|---|---|---|---|---|---|

| (Tributylstannyl)benzene | Pd(PPh₃)₄ | None | Toluene | 4-Phenylisothiazole-3(2H)-one | Good |

| 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ | CuI | DMF | 4-(Furan-2-yl)isothiazole-3(2H)-one | Moderate to Good |

| (Tributylstannyl)acetylene | Pd₂(dba)₃/AsPh₃ | CuI | DMF | 4-Ethynylisothiazole-3(2H)-one | Moderate harvard.edu |

| Vinyltributyltin | Pd(PPh₃)₄ | LiCl | THF | 4-Vinylisothiazole-3(2H)-one | Good |

While palladium is the most common catalyst for cross-coupling reactions, other transition metals such as nickel, copper, and iron have also been utilized. mdpi.com These metals can offer different reactivity profiles, selectivities, and may be more cost-effective alternatives to palladium. aensiweb.com For instance, copper-catalyzed reactions are frequently employed for the formation of C-N, C-O, and C-S bonds in Ullmann-type couplings. Iron-catalyzed borylation reactions have also been developed as a method to generate boron reagents in situ for subsequent coupling steps. mdpi.com The application of these alternative metal catalysts to this compound could provide access to novel derivatives and reaction pathways not achievable with palladium catalysis alone.

Palladium-Catalyzed Cross-Coupling Methodologies

Nucleophilic Substitution Reactions

The electron-deficient nature of the isothiazole ring system, enhanced by the carbonyl group, activates the C4 position for nucleophilic aromatic substitution (SNAr). In this pathway, a nucleophile attacks the electrophilic carbon bearing the bromine atom, leading to the formation of a transient, negatively charged intermediate (a Meisenheimer-like complex), followed by the expulsion of the bromide leaving group to restore aromaticity. researchgate.net

This methodology is particularly useful for introducing heteroatom nucleophiles. Reactions of bromo-heterocycles with amines, thiols, and alkoxides are common examples. nih.govresearchgate.net Studies on similar electron-deficient bromo-heterocyclic systems have shown that reactions with aliphatic amines often proceed readily, while reactions with less nucleophilic aromatic amines may require higher temperatures. nih.gov

Table 3: Representative Nucleophilic Substitution Reactions of this compound

| Nucleophile | Conditions | Expected Product | Notes |

|---|---|---|---|

| Morpholine | DMF, heat | 4-(Morpholino)isothiazole-3(2H)-one | Commonly used for introducing N-nucleophiles. nih.gov |

| Sodium thiophenoxide | DMF or DMSO | 4-(Phenylthio)isothiazole-3(2H)-one | S-nucleophiles are generally very effective in SNAr reactions. |

| Sodium methoxide | Methanol, heat | 4-Methoxyisothiazole-3(2H)-one | Reaction with alkoxides to form ether linkages. |

| Aniline | High temperature, possibly with a base (e.g., K₂CO₃) | 4-(Phenylamino)isothiazole-3(2H)-one | Aromatic amines are weaker nucleophiles and may require more forcing conditions. nih.gov |

Reactions with S-Nucleophiles

Isothiazolinones, including this compound, exhibit notable reactivity towards S-nucleophiles. Their antimicrobial action is largely attributed to their ability to inhibit enzymes that possess thiol groups at their active sites. The interaction involves the formation of mixed disulfides, which disrupts the normal enzymatic function. This reactivity highlights the electrophilic nature of the isothiazolinone ring system.

| Nucleophile Type | Reaction Outcome | Significance |

| Thiol-containing enzymes | Inhibition of enzyme activity | Basis for antimicrobial properties |

| Simple thiols | Formation of mixed disulfides | Demonstrates electrophilicity of the isothiazolinone ring |

Isothiazolone (B3347624) Ring Opening Mechanisms

The stability of the isothiazolone ring is a critical factor in its chemical behavior. Under certain conditions, such as photodegradation, the ring can undergo cleavage. For related isothiazol-3(2H)-ones, studies have shown that photodegradation is often initiated by the cleavage of the ring structure. For instance, the photodegradation of 2-octyl-isothiazol-3(2H)-one (OIT) in water follows first-order kinetics and leads to the formation of several transformation products resulting from the ring opening. This suggests that the isothiazole ring in this compound could also be susceptible to similar degradation pathways under photochemical conditions.

Electrophilic Aromatic Substitution Pathways in Related Systems

While this compound itself is not an aromatic compound in the classical sense due to the sp3 hybridized carbon at the 3-position, the principles of electrophilic substitution on related aromatic isothiazole systems provide insight into the electronic properties of the heterocyclic ring. Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an atom on an aromatic ring is replaced by an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate, known as a Wheland intermediate or arenium ion. masterorganicchemistry.com

The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. wikipedia.org Activating groups increase the reaction rate by donating electron density to the ring, thereby stabilizing the carbocation intermediate, while deactivating groups decrease the rate. wikipedia.org In the context of isothiazoles, which are considered aromatic, the position of substitution is directed by the electronic nature of the ring atoms and any existing substituents. For instance, direct halogenation of the thiazolo[5,4-d]thiazole (B1587360) ring system, a related heterocyclic structure, has been successfully achieved, demonstrating that these rings can undergo electrophilic substitution. researchgate.net

Radical Reactions and Intermediates

Free radical reactions represent another important class of transformations that can involve compounds like this compound. Radical reactions typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. lumenlearning.com The initiation step involves the formation of a radical species, often facilitated by heat or light. lumenlearning.com This radical can then react with a stable molecule in a propagation step to generate a new radical, continuing the chain. lumenlearning.com

The stability of the radical intermediate is a key factor in these reactions. utdallas.edu For instance, in the halogenation of alkanes, the selectivity of the reaction is influenced by the stability of the resulting alkyl radical. masterorganicchemistry.com Allylic and benzylic C-H bonds are particularly susceptible to radical halogenation due to the resonance stabilization of the resulting radical intermediates. masterorganicchemistry.com While specific studies on the radical reactions of this compound are not detailed in the provided context, the presence of a bromine atom suggests potential for involvement in radical processes, such as homolytic cleavage of the C-Br bond under appropriate conditions to form a radical intermediate.

| Radical Reaction Stage | Description |

| Initiation | Initial formation of a radical species, often requiring energy input (e.g., heat, light). lumenlearning.com |

| Propagation | The "chain" part of the reaction where a radical reacts to form a new radical. lumenlearning.com |

| Termination | Two radical species react with each other to form a stable, non-radical product. lumenlearning.com |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy would provide crucial information about the number and environment of hydrogen atoms in 4-Bromoisothiazole-3(2H)-one. The molecule has two distinct protons: one attached to the nitrogen atom (N-H) and one attached to the carbon at position 5 (C5-H).

N-H Proton: The proton attached to the nitrogen is expected to appear as a broad singlet in the spectrum. Its chemical shift would be highly dependent on the solvent, concentration, and temperature due to intermolecular hydrogen bonding. In a non-polar solvent like deuterochloroform (CDCl₃), it would likely appear in the range of 7-9 ppm. The broadness is a result of exchange with other protons or the quadrupolar nature of the adjacent nitrogen atom.

C5-H Proton: The proton at the C5 position of the isothiazole (B42339) ring is expected to appear as a sharp singlet. Its chemical shift would be downfield due to the deshielding effects of the adjacent sulfur atom and the double bond character within the ring. A predicted range for this proton would be approximately 7.5-8.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values as experimental data is not available)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 7.0 - 9.0 | Broad Singlet |

| C5-H | 7.5 - 8.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments in the molecule. For this compound, three distinct carbon signals are expected.

C3 (Carbonyl Carbon): The carbonyl carbon (C=O) is the most deshielded carbon and is expected to resonate at the furthest downfield position, typically in the range of 165-180 ppm.

C4 (Brominated Carbon): The carbon atom bonded to the bromine (C-Br) would have its chemical shift influenced by the electronegative bromine atom. Its resonance is predicted to be in the range of 110-125 ppm.

C5 (CH Carbon): The carbon atom bonded to the hydrogen (C5) would appear in the aromatic/vinylic region of the spectrum, likely between 120-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values as experimental data is not available)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | 165 - 180 |

| C4 | 110 - 125 |

| C5 | 120 - 140 |

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show no cross-peaks, confirming that the N-H and C5-H protons are isolated and not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would show a cross-peak connecting the C5-H proton signal to the C5 carbon signal, confirming their direct bond.

Application of NMR for Hydrogen Bonding and Conformational Studies

The N-H proton in this compound is a hydrogen bond donor. NMR spectroscopy is a powerful tool to study these interactions. The chemical shift of the N-H proton is sensitive to its environment; changes in concentration or the use of hydrogen-bond-accepting solvents like DMSO-d₆ would cause a significant downfield shift of the N-H signal, confirming its participation in intermolecular hydrogen bonding.

Conformational analysis of five-membered rings can be complex, but the isothiazolinone ring is expected to be largely planar due to the presence of double bonds and the nature of the heteroatoms. NMR techniques, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, are the primary methods for studying the conformation of such rings. For this specific molecule, significant conformational flexibility is not anticipated.

Utilization of Cryogenically Cooled NMR Probes

Cryogenically cooled NMR probes (cryoprobes) operate at very low temperatures (around 25 K), which dramatically reduces thermal noise in the detection electronics. This results in a significant enhancement in the signal-to-noise ratio, often by a factor of three to four or more compared to conventional probes. The application of a cryoprobe would be highly beneficial for the analysis of this compound, especially if the sample is available in only small quantities or at a low concentration. This increased sensitivity is particularly valuable for ¹³C NMR and 2D NMR experiments, which are inherently less sensitive and require longer acquisition times.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern. Both "hard" ionization techniques like Electron Impact (EI) and "soft" ionization techniques like Electrospray Ionization (ESI) could be employed.

For this compound (Molecular Formula: C₃H₂BrNOS), the mass spectrum would exhibit a distinctive molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance, the molecular ion would appear as a pair of peaks (an M+ and M+2 peak) of almost equal intensity, separated by two mass units.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for halogenated heterocyclic compounds include the loss of the halogen atom or the cleavage of the ring.

Table 3: Predicted Mass Spectrometry Data for this compound (Note: These are predicted values as experimental data is not available)

| m/z (for ⁷⁹Br/⁸¹Br) | Possible Fragment |

|---|---|

| 178.9 / 180.9 | [M]⁺ (Molecular Ion) |

| 150.9 / 152.9 | [M - CO]⁺ |

| 99.9 | [M - Br]⁺ |

| 79 / 81 | [Br]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, typically within a few parts per million (ppm), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₃H₂BrNOS. The presence of bromine is particularly significant due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br), which would be observable in the mass spectrum. An HRMS analysis would be expected to produce a measured m/z value that closely matches the calculated theoretical mass, thereby confirming the molecular formula. While specific experimental HRMS data for this compound is not widely available in published literature, the expected data would be presented as follows:

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) [M+H]⁺ |

|---|---|---|

| C₃H₂⁷⁹BrNOS | ⁷⁹Br | 179.9169 |

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal.

Although a specific crystal structure for this compound is not publicly documented, studies on related brominated heterocyclic compounds reveal common crystallographic features. A hypothetical data table for such an analysis would include the following parameters:

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Experimental Value |

| b (Å) | Experimental Value |

| c (Å) | Experimental Value |

| α (°) | 90 |

| β (°) | Experimental Value |

| γ (°) | 90 |

| Volume (ų) | Calculated Value |

| Z | Experimental Value |

Analysis of Non-Covalent Interactions

The arrangement of molecules in the solid state is governed by a network of non-covalent interactions. For this compound, the presence of a bromine atom, a carbonyl group, and an N-H group suggests the potential for several types of significant intermolecular forces. These interactions, including hydrogen bonding and halogen bonding, play a crucial role in the stability of the crystal lattice.

A detailed analysis of the crystal structure would likely reveal hydrogen bonds involving the N-H group as a donor and the carbonyl oxygen as an acceptor. Furthermore, the bromine atom could participate in halogen bonding, a directional interaction between the electropositive region on the halogen and a nucleophilic site on an adjacent molecule. The interplay of these non-covalent forces dictates the molecular packing and ultimately influences the physical properties of the compound.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

For this compound, characteristic absorption bands would be expected. The N-H stretching vibration would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) group would exhibit a strong, sharp absorption peak typically between 1680 and 1720 cm⁻¹. Other notable peaks would include C-H stretching and bending vibrations, as well as vibrations associated with the isothiazole ring.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| C=O | Stretch | 1680 - 1720 |

| C=C | Stretch | ~1600 |

| C-N | Stretch | 1350 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) provide information about the electronic structure and conjugation within the molecule.

The this compound molecule contains a conjugated system within the isothiazole ring and the adjacent carbonyl group. This conjugation is expected to give rise to absorption bands in the UV region. The exact position of the λmax would be influenced by the solvent used for the analysis.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) |

|---|---|

| π → π* | Experimental Value |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, which simplifies the complexity of the many-electron wavefunction. This approach is widely applied to study a broad range of properties for organic molecules, including those with heterocyclic structures like 4-Bromoisothiazole-3(2H)-one.

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These optimized geometries provide a foundational understanding of the molecule's shape and steric properties. The process rearranges the atoms in the molecule to achieve the lowest possible energy state, providing insights into its most stable conformation.

Table 1: Predicted Structural Parameters of this compound (Illustrative) Note: The following data is illustrative of typical results from DFT calculations and is not based on a specific published study for this exact molecule.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-S Bond Length | ~1.75 Å |

| C-Br Bond Length | ~1.89 Å |

| S-N Bond Length | ~1.68 Å |

| N-H Bond Length | ~1.01 Å |

| C-S-N Bond Angle | ~95.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals, revealing sites susceptible to nucleophilic or electrophilic attack.

Table 2: Illustrative Frontier Orbital Energies for this compound Note: This data is hypothetical and represents typical values obtained from DFT calculations.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.2 eV |

| LUMO | -1.5 eV |

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the electronic properties of a molecule. These descriptors provide a quantitative measure of its reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized. Molecules with low hardness and high softness are generally more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. It is calculated using the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2) and hardness as ω = μ² / (2η).

These parameters are crucial for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions.

DFT calculations are a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (δ) for ¹H, ¹³C, and other active nuclei can be predicted. These theoretical predictions are highly valuable for interpreting experimental NMR spectra, aiding in the structural elucidation and confirmation of this compound. The accuracy of these predictions depends on the chosen functional and basis set.

DFT can be used to model the entire energy profile of a chemical reaction, providing insights into its mechanism and kinetics. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. A transition state is a specific molecular configuration along the reaction coordinate that represents the highest energy point, or saddle point, on the potential energy surface. By calculating the activation energy (the energy difference between the reactants and the transition state), DFT can help predict reaction rates and determine the feasibility of a proposed reaction pathway for this compound.

4 Bromoisothiazole 3 2h One As a Building Block in Complex Molecular Synthesis

Synthesis of Diverse Heterocyclic Frameworks

The reactivity of the carbon-bromine bond in 4-bromoisothiazole-3(2H)-one makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of larger, more complex heterocyclic systems.

The synthesis of polyheterocyclic systems, which are molecules containing multiple heterocyclic rings, can be achieved using this compound as a key precursor. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful methods for forming new carbon-carbon bonds between different heterocyclic units.

In a typical Suzuki coupling reaction, the this compound would first be converted to its corresponding boronic acid or boronate ester derivative. This is generally achieved through a metal-halogen exchange reaction followed by quenching with a trialkyl borate. This isothiazole-boronic acid derivative can then be coupled with another halogenated heterocycle in the presence of a palladium catalyst and a base to form a bi-heterocyclic system. The versatility of the Suzuki coupling allows for the connection of the isothiazole (B42339) ring to a wide variety of other heterocyclic systems, such as pyridines, pyrimidines, and indoles.

Similarly, the Stille coupling involves the reaction of this compound with an organotin reagent in the presence of a palladium catalyst. wikipedia.org For this purpose, an organostannane derivative of another heterocycle would be required. The reaction is known for its tolerance of a wide range of functional groups, making it a robust method for the synthesis of complex polyheterocyclic structures. wikipedia.org The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com

| Coupling Reaction | Isothiazole Derivative | Coupling Partner | Catalyst System | Resulting Structure |

| Suzuki Coupling | Isothiazole-4-boronic acid | Bromo- or Iodo-heterocycle | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Isothiazole-Heterocycle |

| Stille Coupling | This compound | Heterocycle-SnR₃ | Pd catalyst (e.g., Pd(PPh₃)₄) | Isothiazole-Heterocycle |

This table represents hypothetical reaction schemes based on established palladium-catalyzed coupling methodologies.

This compound can also be utilized as a precursor for the synthesis of fused ring systems, where the isothiazole ring is annulated with another ring. One common strategy involves introducing a side chain at the 4-position of the isothiazole ring that can undergo an intramolecular cyclization reaction.

For instance, a functional group introduced via a coupling reaction at the 4-position can be designed to contain a nucleophilic or electrophilic center that can react with a suitable position on the isothiazole ring or a substituent on the ring nitrogen. An example of this approach is the synthesis of benzo[d]isothiazol-3(2H)-one derivatives, which are benzo-fused five-membered N,S-heterocycles. rsc.org While typically synthesized from 2-halobenzamides, a similar strategy could be envisioned starting from a suitably functionalized this compound derivative. rsc.org

Another approach involves the functionalization of the nitrogen at the 2-position of the isothiazole ring. An N-substituted side chain containing a reactive group could undergo an intramolecular cyclization to form a fused ring system. The specific nature of the fused ring would depend on the length and functionality of the side chain.

| Starting Material | Reaction Type | Fused System |

| 4-Substituted-isothiazole-3(2H)-one | Intramolecular Cyclization | Fused bicyclic heterocycle |

| N-functionalized-4-bromoisothiazole-3(2H)-one | Intramolecular Cyclization | Fused bicyclic heterocycle |

This table illustrates potential synthetic pathways to fused ring systems.

Precursor to Organometallic Reagents

The bromine atom in this compound can be readily replaced by a metal through a metal-halogen exchange reaction, converting the compound into a potent organometallic reagent. researchgate.net These reagents are highly nucleophilic and are valuable intermediates in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The most common organometallic reagents prepared in this manner are organolithium and Grignard reagents. researchgate.netwikipedia.org The formation of these reagents involves the reaction of this compound with an alkyllithium reagent (e.g., n-butyllithium) or magnesium metal, respectively. wikipedia.orgmt.com The resulting organometallic species, 4-lithioisothiazole-3(2H)-one or 4-(bromomagnesio)isothiazole-3(2H)-one, can then be reacted with a wide range of electrophiles to introduce new functional groups at the 4-position of the isothiazole ring.

Lithiation of this compound is a key strategy for its functionalization. The reaction is typically carried out at low temperatures in an anhydrous ethereal solvent to prevent side reactions. The resulting 4-lithio-isothiazole-3(2H)-one is a powerful nucleophile that can react with various electrophiles.

For example, reaction with aldehydes or ketones will yield secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide will produce the corresponding carboxylic acid. Other electrophiles such as alkyl halides, disulfides, and chlorosilanes can be used to introduce alkyl, thio, and silyl (B83357) groups, respectively. This lithiation-electrophile quench sequence provides a versatile method for the synthesis of a wide array of 4-substituted isothiazole-3(2H)-one derivatives.

| Electrophile | Functional Group Introduced | Product Type |

| Aldehyde (RCHO) | Hydroxyalkyl (-CH(OH)R) | Secondary Alcohol |

| Ketone (R₂CO) | Hydroxy-dialkyl-methyl (-C(OH)R₂) | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | Carboxylic Acid |

| Alkyl Halide (RX) | Alkyl (-R) | 4-Alkyl-isothiazolone |

| Disulfide (RSSR) | Thioalkyl (-SR) | 4-Thioalkyl-isothiazolone |

This table provides examples of functional groups that can be introduced at the 4-position of the isothiazole ring via lithiation.

Development of Specialized Organic Materials

The unique electronic and structural properties of the isothiazole ring make this compound an attractive building block for the development of specialized organic materials. These materials can have applications in fields such as organic electronics, where conjugated polymers are used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This compound can serve as a monomer or a precursor to a monomer for the synthesis of polymeric structures. The bromine atom allows for its incorporation into polymer chains through various polymerization techniques, particularly those involving cross-coupling reactions.

For example, Stille or Suzuki polymerization can be employed to create conjugated polymers where the isothiazole-3(2H)-one unit is part of the polymer backbone. In such a polymerization, a di-functionalized monomer derived from this compound, such as a di-stannyl or di-boronic acid derivative, would be reacted with a di-halogenated co-monomer. The resulting polymers would possess a conjugated backbone, a key requirement for electronic conductivity. The presence of the electron-withdrawing isothiazole-3(2H)-one unit in the polymer chain can be used to tune the electronic properties of the material, such as its band gap and charge transport characteristics. researchgate.net

Alternatively, the isothiazole-3(2H)-one moiety can be attached as a pendant group to a polymer backbone. This could be achieved by first functionalizing this compound with a polymerizable group, such as a vinyl or an acrylate (B77674) group, and then polymerizing this functionalized monomer.

| Polymerization Method | Role of this compound | Polymer Type | Potential Application |

| Stille/Suzuki Polymerization | Monomer precursor | Conjugated Polymer | Organic Electronics |

| Addition/Condensation Polymerization | Functionalized Monomer | Polymer with Pendant Isothiazole | Specialty Polymers |

This table outlines potential routes to polymeric materials incorporating the isothiazole-3(2H)-one moiety. The thermal stability and electronic properties of such polymers would be of significant interest for materials science applications. rsc.orgmdpi.com

Building Blocks for Optoelectronic Materials (e.g., Solar Cells)

The development of novel organic materials for optoelectronic applications, such as organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs), is a rapidly advancing field of research. The performance of these devices is intrinsically linked to the molecular structure of the organic dyes and polymers used, which are responsible for light absorption and charge transport. Heterocyclic compounds, including thiazoles and isothiazoles, are frequently incorporated into the design of these materials to fine-tune their electronic and photophysical properties.

While direct examples of the incorporation of this compound into materials for solar cells are not extensively documented in publicly available literature, the broader class of isothiazole and thiazole (B1198619) derivatives has been investigated for such applications. For instance, conjugated polymers containing thiazole units have been synthesized and evaluated as channel semiconductors in organic thin-film transistors, demonstrating promising p-channel field-effect transistor performance. The electron-withdrawing nature of the thiazole ring can be beneficial in creating donor-acceptor (D-A) type polymers, which often exhibit desirable small band gaps and low-lying energy levels for efficient charge separation and transport in organic solar cells.

The functional handles on this compound, particularly the bromine atom, make it a suitable candidate for cross-coupling reactions like Suzuki or Stille coupling. These reactions are fundamental in the synthesis of conjugated polymers, allowing for the connection of different aromatic or heterocyclic units to build up the polymer backbone. The isothiazolone (B3347624) core could act as an electron-accepting unit within a D-A polymer, a common strategy to lower the HOMO-LUMO gap and enhance light absorption in the visible spectrum.

In the context of dye-sensitized solar cells, organic dyes featuring heterocyclic components are common. Phenothiazine-based dyes, for example, have been extensively studied. Although structurally distinct from isothiazoles, the principles of molecular design are similar, focusing on creating molecules with strong light absorption, efficient electron injection into a semiconductor (like TiO2), and effective dye regeneration. The isothiazolone scaffold could potentially be functionalized to create novel dyes for DSSCs.

Table 1: Potential Synthetic Routes for Optoelectronic Materials using Isothiazole Derivatives

| Reaction Type | Reactants | Product Type | Potential Application |

| Stille Coupling | Organotin derivative, Brominated isothiazole | Donor-Acceptor Polymer | Organic Solar Cells |

| Suzuki Coupling | Boronic acid/ester, Brominated isothiazole | Conjugated Polymer | Organic Solar Cells |

| Knoevenagel Condensation | Isothiazole aldehyde, Compound with active methylene (B1212753) group | Organic Dye | Dye-Sensitized Solar Cells |

Intermediates in Natural Product and Analog Synthesis

The isothiazole ring is a structural feature in some natural products, although it is less common than its thiazole isomer. The synthesis of natural products and their analogs often relies on the use of versatile building blocks that can be elaborated into the final complex structure. This compound, with its reactive sites, presents an opportunity for the introduction of the isothiazolone core into larger molecules.

The synthesis of fused-thiazole derivatives of natural products has been demonstrated using other heterocyclic building blocks. This approach involves reacting a functionalized natural product with a heterocyclic compound to generate a hybrid molecule, often with enhanced or novel biological activity. A similar strategy could be envisioned for this compound, where it could be reacted with a suitable natural product scaffold.

Marine alkaloids are a rich source of structurally diverse and biologically active compounds, many of which contain heterocyclic systems. While the direct use of this compound in the synthesis of known marine alkaloids is not prominently reported, the synthesis of analogs is a common strategy in medicinal chemistry to explore structure-activity relationships. The isothiazolone moiety could be incorporated as a bioisosteric replacement for other functionalities or as a novel pharmacophore.

The synthetic utility of brominated heterocyles in complex synthesis is well-established. The bromine atom can be displaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions, allowing for the attachment of various side chains or the formation of new rings. The N-H and carbonyl functionalities of the isothiazolone ring offer further sites for modification, such as N-alkylation or reactions at the alpha-carbon to the carbonyl.

Table 2: Potential Reactions for Natural Product Analog Synthesis

| Reaction Type | Functional Group Targeted | Potential Modification |

| Nucleophilic Aromatic Substitution | C4-Br | Introduction of side chains (e.g., amines, alkoxides) |

| Palladium-catalyzed Cross-Coupling | C4-Br | Formation of C-C bonds (e.g., with boronic acids, alkynes) |

| N-Alkylation/Arylation | N-H | Attachment of alkyl or aryl substituents |

| Aldol Condensation | α-carbon to C=O | Elaboration of the isothiazolone ring |

This table outlines potential synthetic transformations based on the structure of this compound for the creation of novel analogs of natural products.

Role in Agrochemical Synthesis

The isothiazole nucleus is a key component in a number of commercially important agrochemicals, particularly fungicides. The biological activity of these compounds is often attributed to the reactivity of the isothiazolone ring, which can interact with essential biomolecules in pathogens.

While specific examples detailing the use of this compound as a direct precursor in the synthesis of commercial agrochemicals are not widely published, the synthesis of various fungicidal isothiazole derivatives has been reported. For instance, research has been conducted on 3,4-dichloroisothiazole derivatives which have shown fungicidal activity. These studies often involve the synthesis of a series of analogs to optimize biological efficacy.

The synthesis of novel fungicides frequently involves combining different bioactive fragments. For example, new N-acyl-N-arylalaninates have been developed containing a 3,4-dichloroisothiazol-5-ylcarbonyl fragment. This demonstrates the modular approach often used in agrochemical research, where a known active heterocycle is linked to other chemical moieties to create new candidate compounds. This compound could serve as a starting material for such synthetic endeavors. The bromine atom can be transformed into other functional groups, or the N-H group can be acylated or alkylated to introduce diversity.

The development of ester derivatives of 4-(3,4-dichloroisothiazole)-7-hydroxy coumarins as fungicidal leads is another example of how the isothiazole core is utilized. This highlights the strategy of combining a synthetic heterocycle with a natural product scaffold (coumarin) to generate new agrochemicals.

Table 3: Examples of Isothiazole-based Agrochemical Research

| Isothiazole Derivative Class | Target Application | Research Finding |

| 3,4-Dichloroisothiazoles | Fungicide | Can induce systemic acquired resistance in plants. |

| Isothiazole-thiazole derivatives | Fungicide | Some derivatives show high activity against oomycetes. |

| N-acyl-N-arylalaninates with isothiazole fragment | Fungicide | Combination of active groups to find new antifungal compounds. |

This table provides an overview of research on isothiazole derivatives in agrochemicals, indicating the potential areas of application for compounds derived from this compound.

Advanced Derivatization Strategies and Functional Group Transformations

Functional Group Interconversions at the Bromine Position

The bromine atom at the C4 position of the isothiazolone (B3347624) ring is a key handle for introducing structural diversity through various cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this context, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These reactions typically involve the oxidative addition of the bromo-isothiazolone to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the final product. youtube.com

Common palladium-catalyzed cross-coupling reactions employed for the derivatization of 4-Bromoisothiazole-3(2H)-one include:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-isothiazolone with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. This method is widely used for the synthesis of aryl- or heteroaryl-substituted isothiazolones. mdpi.commdpi.com

Heck Reaction: In the Heck reaction, the bromo-isothiazolone is coupled with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a substituted alkene, extending the carbon framework of the isothiazolone.

Sonogashira Coupling: This reaction involves the coupling of the bromo-isothiazolone with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a powerful method for introducing alkynyl moieties onto the isothiazolone ring. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-isothiazolone with a primary or secondary amine. This is a valuable tool for synthesizing N-aryl or N-alkyl derivatives at the C4 position.

The choice of catalyst, ligands, base, and solvent system is crucial for the success of these coupling reactions, influencing reaction efficiency and selectivity.

| Reaction Type | Coupling Partner | Catalyst/Co-catalyst | Resulting Bond |

| Suzuki-Miyaura | Organoboron reagent | Palladium complex | C-C |

| Heck | Alkene | Palladium complex | C-C |

| Sonogashira | Terminal alkyne | Palladium complex, Copper(I) | C-C (alkynyl) |

| Buchwald-Hartwig | Amine | Palladium complex | C-N |

Beyond palladium-catalyzed reactions, the bromine atom can also undergo nucleophilic aromatic substitution reactions, although this is generally less common for aryl bromides unless the ring is activated by electron-withdrawing groups.

N-Substitution Strategies of the Isothiazolone Ring

Functionalization at the nitrogen atom of the isothiazolone ring is a frequently employed strategy to generate novel, biologically active derivatives. nih.gov The acidic nature of the N-H proton facilitates a variety of substitution reactions.

N-Alkylation: The introduction of alkyl groups at the nitrogen position is typically achieved by reacting the isothiazolone with an alkyl halide in the presence of a base. This reaction proceeds via an SN2 mechanism, where the deprotonated nitrogen acts as a nucleophile. A wide range of alkylating agents can be used, including simple alkyl halides, benzyl (B1604629) halides, and functionalized alkyl chains. nih.gov

N-Arylation: The formation of an N-aryl bond can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. These methods allow for the introduction of various substituted and unsubstituted aryl and heteroaryl groups.

A common synthetic route to N-substituted isothiazolones involves the chlorine-induced oxidative cyclization of 3,3′-dithiodipropioamides. nih.gov This method provides a versatile approach to a wide array of N-substituted analogs.

| Substitution Type | Reagent | General Conditions | Product Type |

| N-Alkylation | Alkyl halide | Base (e.g., K₂CO₃, NaH) | N-Alkyl isothiazolone |

| N-Arylation | Aryl halide/boronic acid | Catalyst (Cu or Pd), Base | N-Aryl isothiazolone |

Derivatization for Analytical and Mechanistic Studies

Chemical derivatization plays a crucial role in the analytical determination and mechanistic investigation of this compound and its related compounds. nih.gov Derivatization can enhance the detectability of an analyte, improve its chromatographic properties, and provide structural information. sci-hub.st

For analytical purposes, derivatization is often employed to:

Improve Sensitivity: Attaching a chromophoric or fluorophoric group can significantly enhance the response in UV-Vis or fluorescence detectors used in high-performance liquid chromatography (HPLC).

Enhance Mass Spectrometric Detection: Derivatization can introduce a readily ionizable group, improving the signal in mass spectrometry (MS). For instance, introducing a group with a distinct isotopic pattern, like another bromine atom, can aid in the identification of metabolites. researchgate.net

Improve Chromatographic Separation: Modifying the polarity of the analyte can improve its retention and peak shape in chromatographic systems. nih.gov

Isotope Labeling is a powerful derivatization technique used in mechanistic studies. By replacing an atom in the this compound molecule with one of its stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the metabolic fate of the compound and elucidate reaction pathways.

| Purpose | Derivatization Strategy | Analytical Technique |

| Increased Sensitivity | Attachment of chromophores/fluorophores | HPLC-UV/Fluorescence |

| Improved MS Detection | Introduction of ionizable groups/isotopic tags | LC-MS |

| Enhanced Separation | Modification of polarity | HPLC, GC |

| Mechanistic Studies | Isotope labeling | Mass Spectrometry, NMR |

Synthesis of Hybrid Molecules Incorporating the Isothiazolone Moiety

The synthesis of hybrid molecules, which covalently link the isothiazolone core to another pharmacophore, is a contemporary strategy in drug discovery. enamine.net This approach aims to create multifunctional molecules with potentially synergistic or novel biological activities. mdpi.comresearchgate.net

The isothiazolone moiety can be incorporated into hybrid structures through various synthetic methodologies. The functional groups on the isothiazolone, such as the bromine at C4 or the nitrogen at N2, serve as convenient points for linkage to other molecular scaffolds.

Examples of hybrid molecules incorporating the isothiazolone moiety include:

Isothiazolone-Thiazole Hybrids: These molecules combine the isothiazolone ring with a thiazole (B1198619) nucleus, another heterocycle known for a broad range of biological activities. nih.govmdpi.com The synthesis often involves multi-step reaction sequences where a functionalized isothiazolone is coupled with a thiazole precursor. nih.gov

Isothiazolone-Nitroxide Hybrids: Covalently linking isothiazolones with nitroxides has been explored to develop agents with potential dual-action mechanisms. nih.gov

Isothiazolone-Benzothiazole Hybrids: The fusion of isothiazolone with a benzothiazole (B30560) scaffold has been investigated to create novel antimicrobial agents. nih.gov

The design and synthesis of these hybrid molecules often rely on the derivatization strategies discussed in the preceding sections, such as palladium-catalyzed cross-coupling and N-substitution reactions. nih.gov

Emerging Methodologies and Techniques in 4 Bromoisothiazole 3 2h One Research

Metal-Free Synthetic Approaches

The synthesis of isothiazole (B42339) rings, the core of 4-Bromoisothiazole-3(2H)-one, has traditionally relied on methods that may involve transition metals. However, a growing emphasis on green and sustainable chemistry has spurred the development of metal-free synthetic routes. rsc.org These approaches offer significant advantages, including reduced cost, lower toxicity, and easier purification of final products by avoiding metal contamination. rsc.org

Recent progress in the synthesis of nitrogen-containing heterocycles has highlighted several promising metal-free strategies. rsc.orgmdpi.com Methodologies such as those using molecular iodine as a catalyst or visible-light-mediated photoredox catalysis with organic dyes (e.g., Rose Bengal) are gaining traction. mdpi.com These reactions often proceed under mild conditions and demonstrate broad functional group tolerance, making them attractive for constructing complex molecular architectures. mdpi.com For instance, metal-free oxidative coupling and in-situ generation of reactants via chemoenzymatic cascades represent innovative pathways for building heterocyclic systems. mdpi.com The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, further enhances efficiency and reduces waste. researchgate.net

While direct literature on metal-free synthesis specifically for this compound is nascent, these established principles for other heterocycles provide a clear roadmap. Adapting such protocols could lead to more environmentally benign and cost-effective production of this important isothiazolinone.

| Strategy | Key Reagents/Catalysts | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Molecular Iodine Catalysis | I₂ | Heating in solvent (e.g., 1,4-dioxane) | Metal-free, oxidant-free, base-free | mdpi.com |

| Visible-Light Photoredox Catalysis | Rose Bengal, CBr₄, K₂CO₃ | Visible light (e.g., 18W fluorescent lamp), 100 °C | Low catalyst loading, wide functional group tolerance | mdpi.com |

| In-situ C1 Source Reaction | Oxalic acid dihydrate | Heating in solvent (e.g., 1,4-dioxane) at 120 °C | Atom economy, greener conditions | mdpi.com |

| Microwave-Assisted Synthesis | Catalytic TMSOTf, HMDS | Microwave irradiation, 150 °C, neat | Rapid, efficient, high yields | mdpi.com |

Computational Screening and Design of Novel Derivatives

In silico or computational techniques have become indispensable tools in modern medicinal and materials chemistry for accelerating the design of new molecules. nih.govresearchgate.net These methods allow researchers to predict the properties and biological activities of hypothetical compounds before undertaking costly and time-consuming laboratory synthesis. nih.gov For a scaffold like this compound, computational screening can explore a vast chemical space to identify novel derivatives with potentially enhanced efficacy or tailored properties.

Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. nih.gov

2D and 3D-QSAR models correlate the structural or physicochemical properties of molecules with their biological activity to predict the potency of new designs. nih.govnih.gov

Molecular docking simulates the interaction between a small molecule (ligand) and a biological target (e.g., a protein or enzyme), predicting the binding affinity and orientation. mdpi.com This is crucial for designing targeted inhibitors. nih.govmdpi.com

ADMET predictions assess the likely pharmacokinetic profile of a molecule, helping to filter out candidates that are unlikely to be successful in later stages of development. nih.gov

By applying these methods, researchers can rationally design a library of virtual derivatives of this compound. For example, different substituents could be computationally added to the isothiazole ring, and their effect on a target protein could be evaluated. mdpi.com This process identifies the most promising candidates for synthesis, focusing laboratory efforts on molecules with the highest probability of success. nih.govmdpi.com

| Derivative ID | Proposed Modification on Core Structure | Predicted Binding Score (kcal/mol) | Predicted ADMET Risk | Synthesis Priority |

|---|---|---|---|---|

| BIT-001 | N-CH₃ | -7.5 | Low | High |

| BIT-002 | N-CH₂CH₂OH | -8.2 | Low | High |

| BIT-003 | 5-Cl substitution | -7.9 | Medium | Medium |

| BIT-004 | N-Phenyl | -9.1 | High | Low |

Automation in Synthetic and Characterization Workflows

The integration of automation and high-throughput technologies is revolutionizing chemical synthesis and analysis. Automated workflows enable the rapid synthesis and screening of large libraries of compounds, significantly accelerating the discovery of new molecules with desired properties. rsc.org These platforms are particularly valuable for exploring structure-activity relationships by systematically modifying a core scaffold like this compound.

An automated workflow typically involves several key stages:

Library Design: Computational tools are used to design a virtual library of derivatives.

Automated Synthesis: Robotic liquid handlers and reactors perform the chemical reactions on a micro- to nanoscale. rsc.org Technologies like acoustic dispensing allow for the precise and rapid addition of reagents, enabling the creation of thousands of unique compounds in parallel. rsc.org

High-Throughput Screening: The synthesized compounds, often as crude reaction mixtures, are directly tested for biological activity or other properties using automated biophysical assays like differential scanning fluorimetry (DSF). rsc.org

Data Analysis: Automated software workflows process the large datasets generated from screening, identifying "hits" or lead compounds. chemrxiv.org

Resynthesis and Characterization: Promising hits are then resynthesized on a larger scale and purified for more detailed characterization and validation. rsc.org

These integrated systems create a continuous design-test-analyze cycle that dramatically reduces the time required for lead optimization. chemrxiv.org By applying such a workflow to this compound, researchers can efficiently explore a wide range of chemical modifications to fine-tune its properties for specific applications.

| Stage | Description | Key Technologies | Typical Output |

|---|---|---|---|

| 1. Design & Planning | In silico design of a compound library and planning of synthetic routes. | Molecular modeling software, reaction planning tools. | A list of target molecules and reaction protocols. |

| 2. Automated Synthesis | Robotic execution of chemical reactions in multi-well plates. | Acoustic dispensers, liquid handling robots, parallel reactors. | A library of 100s-1000s of crude compounds. rsc.org |

| 3. High-Throughput Analysis | Rapid screening of the synthesized library for a desired property. | Mass spectrometry, DSF/TSA, microscale thermophoresis (MST). rsc.org | Screening data identifying potential "hits". |

| 4. Automated Data Processing | Software-driven analysis to identify and quantify products and hits. | Custom analysis workflows, informatics platforms (e.g., LiveDesign). chemrxiv.orgschrodinger.com | A prioritized list of hit compounds for follow-up. |

| 5. Hit Confirmation | Scaled-up synthesis, purification, and detailed characterization of selected hits. | Automated purification systems (HPLC), NMR, X-ray crystallography. | Validated lead compounds. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Regioselectivity

The classical synthesis of isothiazolinones often involves multi-step processes that may utilize harsh reagents like chlorinating agents. Future research is trending towards greener, more efficient synthetic strategies. For 4-Bromoisothiazole-3(2H)-one, a primary challenge is achieving precise regioselectivity—the selective bromination at the C4 position.

Current research into the synthesis of related heterocyclic compounds, such as benzo[d]isothiazol-3(2H)-ones, highlights promising sustainable methodologies. These include intramolecular N–S bond formation through oxidative dehydrogenative cyclization using molecular oxygen (O₂) as the ultimate oxidant, which is both atom-economical and environmentally benign nih.gov. Other green approaches that could be adapted include:

Electrochemical Synthesis: This method uses electricity as a clean reagent to drive the cyclization, minimizing chemical waste and avoiding harsh oxidants. Electrochemical synthesis of benzo[d]isothiazol-3(2H)-ones has been successfully demonstrated, producing only hydrogen gas as a byproduct nih.gov.

Catalytic Systems: The use of transition-metal catalysts, such as copper(I), can facilitate the key N-S bond formation under milder conditions nih.gov. Research into heterogeneous catalysts is also a promising avenue, as it simplifies catalyst recovery and reuse, further enhancing sustainability nih.gov.

A key future goal will be to integrate regioselective bromination into a streamlined, sustainable process. This could involve late-stage functionalization of the pre-formed isothiazolinone ring using advanced brominating agents that offer high selectivity, or a one-pot reaction where cyclization and bromination occur sequentially. Protocols for regioselective lithiation followed by bromination, which have been developed for other heterocycles like thiophenes, could serve as a blueprint for developing precise methods for the isothiazolinone core mdpi.com.

Exploration of Underutilized Reactivity Modes and Mechanistic Pathways

The established reactivity of isothiazolinones is dominated by the electrophilicity of the sulfur atom. The N-S bond is susceptible to cleavage by nucleophiles, such as thiols in microbial enzymes, which is the basis of its biocidal activity researchgate.netnih.gov. This ring-opening reaction is a well-understood mechanistic pathway researchgate.netnih.gov.

However, the presence of a bromine atom at the C4 position introduces a powerful, yet largely underutilized, reactive handle. The C(sp²)-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This opens up a vast and unexplored area of reactivity for this compound, transforming it from a simple biocide into a versatile synthetic intermediate.

Future research should focus on exploring reactions such as:

Suzuki-Miyaura Coupling: Reacting this compound with various boronic acids to form new C-C bonds, attaching aryl or heteroaryl groups at the C4 position mdpi.comnih.gov.

Negishi and Stille Coupling: Employing organozinc or organotin reagents to introduce a wide range of alkyl, aryl, and vinyl substituents researchgate.netmdpi.com.

Sonogashira Coupling: Introducing alkynyl groups, which are themselves versatile functional groups for further chemical elaboration.

Systematic studies are needed to determine the optimal catalysts, ligands, and reaction conditions for these transformations. Mechanistic investigations will be crucial to understand how the electronic properties of the isothiazolinone ring influence the standard catalytic cycles of oxidative addition and reductive elimination youtube.com. This exploration would fundamentally expand the synthetic utility of the molecule.

| Coupling Reaction | Organometallic Reagent | Bond Formed | Potential Substituents |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Aryl, Heteroaryl |

| Negishi | R-ZnX | C-C | Alkyl, Aryl, Vinyl |

| Stille | R-Sn(Alkyl)₃ | C-C | Aryl, Vinyl, Alkynyl |

| Sonogashira | R-C≡C-H | C-C | Alkynyl |

Advanced Theoretical Modeling for Predictive Chemistry and Property Design

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, thereby accelerating research and reducing experimental costs. For this compound, advanced theoretical modeling remains a largely untapped resource.

Future research should leverage methods like Density Functional Theory (DFT) to:

Predict Reactivity: Model the transition states of potential cross-coupling reactions to predict which catalytic systems will be most effective. DFT calculations can elucidate the energetics of oxidative addition to the C-Br bond and help rationalize regiochemical outcomes nih.gov.

Design Novel Derivatives: Computationally screen virtual libraries of C4-substituted isothiazolinones to predict their electronic, steric, and bioactive properties. This allows for the rational design of new molecules with tailored functions, such as enhanced antimicrobial potency or specific inhibitory profiles against target enzymes.

Simulate Molecular Interactions: Use molecular dynamics and docking simulations to understand how this compound and its derivatives interact with biological targets, such as the active sites of enzymes. This can provide mechanistic insights beyond the general thiol-reactivity model and guide the development of more selective biocides or even therapeutic agents.

The application of these in silico techniques, which have been successfully used to study other complex chemical systems, would represent a significant leap forward in the rational design and application of isothiazolinone chemistry nih.govyoutube.com.

Integration into Supramolecular Chemistry and Advanced Materials Science

The unique structural features of the this compound scaffold—a planar heterocyclic ring, hydrogen bond donor (N-H) and acceptor (C=O) sites, and a modifiable C-Br bond—make it an attractive candidate for applications in supramolecular chemistry and materials science.

Future research avenues include:

Polymer Synthesis: Using the cross-coupling reactions described previously, this compound can be polymerized or grafted onto existing polymer backbones. This could lead to the development of advanced materials such as self-preserving coatings or antimicrobial plastics where the biocidal unit is covalently bound, reducing leaching into the environment.

Functional Surfaces: The molecule could be anchored to surfaces (e.g., silica, metal oxides) to create materials with specific properties. For instance, surfaces modified with this compound could be designed for antifouling applications on ship hulls or medical devices wikipedia.org.

Crystal Engineering: The hydrogen bonding capabilities of the isothiazolinone ring could be exploited to form well-defined supramolecular assemblies, such as co-crystals or gels. By co-crystallizing with other active molecules, it may be possible to modify properties like solubility or stability.

These research directions would leverage the molecule's inherent properties to create functional, higher-order structures and smart materials.

Expanding Applications in Complex Chemical Synthesis

Beyond its role as a biocide, this compound has the potential to become a valuable building block in the synthesis of complex, high-value molecules. The ability to use its C-Br bond for strategic C-C bond formation allows for the incorporation of the isothiazolinone moiety into larger molecular architectures.

The isothiazole (B42339) core is present in various biologically active compounds, and its utility in constructing novel antibacterial agents has been demonstrated nih.gov. Future work should focus on using this compound as a starting material or key intermediate in the synthesis of:

Agrochemicals: The isothiazole ring is a known toxophore in some agricultural products. The ability to functionalize the C4 position could lead to new classes of fungicides or pesticides with novel modes of action.

Pharmaceuticals: The isothiazolinone scaffold could be integrated into drug discovery programs. For example, the synthesis of isothiazolyl oxazolidinones has yielded compounds with potent antibacterial activity nih.gov. Using this compound as a platform, a diverse range of substituents could be introduced to probe structure-activity relationships and develop new therapeutic leads.

This shift in perspective—from viewing the molecule as a final product to seeing it as a versatile starting point—will unlock its full potential in the broader field of organic synthesis.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Derivative | Reaction Time (hr) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Amino-1,2,4-triazole analog | 18 | DMSO | 65 | |

| 3-(2-Bromophenyl)triazole-thione | 12 (stirring) | Ethanol | Not reported |

Advanced Question: What density-functional theory (DFT) approaches are suitable for analyzing the electronic properties of this compound?

Answer:

Hybrid DFT functionals incorporating exact exchange terms (e.g., Becke’s three-parameter functional) improve accuracy for thermochemical properties like bond dissociation energies and ionization potentials . Key steps include:

- Functional Selection : Use B3LYP or similar hybrid functionals to balance exact exchange and correlation energy .

- Basis Sets : Pair with polarized basis sets (e.g., 6-31G*) for geometry optimization.

- Validation : Compare computed atomization energies (average deviation: 2.4 kcal/mol) with experimental data to validate results .

The Colle-Salvetti correlation-energy formula further refines electron density-based calculations for molecular systems .

Basic Question: What structural features are critical in X-ray crystallographic analysis of this compound derivatives?

Answer:

Key parameters include bond lengths, angles, and intermolecular interactions:

- Bond Lengths : In 2-amino-1,2-benzisothiazol-3(2H)-one derivatives, S–N and S–C bonds are ~1.734–1.744 Å, consistent with isothiazole ring stability .

- Dihedral Angles : Planar benzoisothiazole systems often tilt 23–59° relative to substituent phenyl rings, affecting molecular packing .

- Hydrogen Bonding : Intramolecular C–H⋯O interactions stabilize crystal structures .

Q. Table 2: Crystallographic Data for 4-Bromoisothiazole Derivatives

| Parameter | Value (Å/°) | Compound | Reference |

|---|---|---|---|

| S1–N1 | 1.7347 | 4-Chloro-N-(4-chlorophenylsulfonyl) derivative | |

| S1–C7 | 1.744 | Same as above | |

| Dihedral Angle (C8–C13/C14–C19) | 35.85° | Same as above |

Advanced Question: How should researchers design in vitro assays to evaluate the anti-HIV activity of this compound analogs?

Answer:

- Viral Strains : Test against wild-type HIV-1 and clinically relevant mutants (e.g., reverse transcriptase inhibitors) to assess resistance profiles .

- Cytotoxicity : Use parallel assays (e.g., MTT on human lymphocytes) to calculate selectivity indices (IC50/EC50) .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., sulfonamide groups) to enhance potency while reducing toxicity . For example, bis-sulfonamide derivatives showed lower cytotoxicity than monosubstituted analogs .

Advanced Question: How can conflicting reports on the antimicrobial efficacy of this compound derivatives be resolved?

Answer:

- Comparative Analysis : Replicate assays under standardized conditions (e.g., broth microdilution for MIC values) to isolate variables .

- Substituent Effects : Systematically vary substituents (e.g., bromophenyl vs. methylthio groups) to identify pharmacophore requirements .

- Data Validation : Cross-reference with crystallographic data to confirm structural integrity, as impurities or by-products (e.g., bis-sulfonamides) may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.